1-ブチル-5-メチル-1H-ピラゾール-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

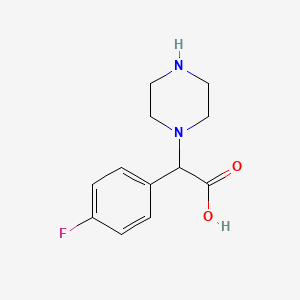

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a member of pyrazoles and a monocarboxylic acid . It is functionally related to a N-methylpyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular weight of “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is 182.22 . The single crystals of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical and Chemical Properties Analysis

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a powder with a melting point of 213-214°C . It is stored at room temperature .科学的研究の応用

インドール誘導体の合成

インドール誘導体は、天然物や医薬品において重要な複素環系です . これらは細胞生物学において重要な役割を果たします . 近年、インドール誘導体は、癌細胞、微生物、およびヒトの様々な疾患の治療のための生物活性化合物として注目を集めています .

医薬品におけるピラゾール誘導体

ピラゾールは、医薬品を含む化学工業の様々な分野において、汎用性の高い骨格として特権的な地位を確立しています . ピラゾールは、抗結核薬、抗菌薬、抗真菌薬、抗炎症薬、抗癌薬、抗糖尿病薬など、様々な生物活性を有しています .

農業におけるピラゾール誘導体

ピラゾールは、医療用途に加えて、農業にも用いられています . ピラゾールは、その多様な生物活性により、この分野においても有用です .

アミノチアゾールの調製

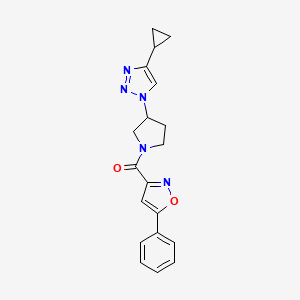

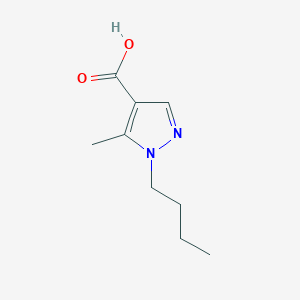

1-ブチル-5-メチル-1H-ピラゾール-4-カルボン酸は、アミノチアゾールの調製のための試薬として用いられます . これらの化合物は、γ-セクレターゼモジュレーターとして作用します .

アミノ-ピリド-インドール-カルボキサミドの調製

この化合物は、アミノ-ピリド-インドール-カルボキサミドの合成にも用いられます . これらの化合物は、骨髄増殖性疾患治療のためのJAK2阻害剤として期待されています .

ピリジン誘導体の調製

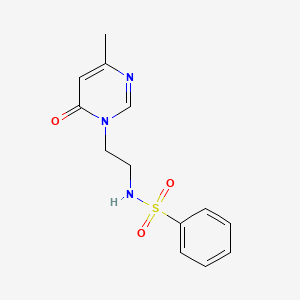

1-ブチル-5-メチル-1H-ピラゾール-4-カルボン酸は、ピリジン誘導体の合成に用いられます . これらの化合物は、TGF-β1および活性Aシグナル阻害剤として作用します .

MK-2461アナログの調製

この化合物は、MK-2461アナログの合成に用いられます . これらのアナログは、癌治療のためのc-Metキナーゼ阻害剤として作用します .

構造、スペクトル、および理論的調査

この化合物は、実験的および理論的な研究の対象となっています . これらの研究は、生物学的に重要なピラゾール-4-カルボン酸誘導体の特性を理解することに焦点を当てています .

作用機序

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.

Mode of Action

It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Result of Action

The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.

Safety and Hazards

The safety information for “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

将来の方向性

Pyrazoles have been studied for more than a century as an important class of heterocyclic compounds . They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . This class of compounds and its derivatives have been described as useful synthons of various heterocycles and has led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

特性

IUPAC Name |

1-butyl-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGVZDVGKJGKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250888-96-0 |

Source

|

| Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2450963.png)

![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)